5-(2-Nitrophenyl)-2-furaldehyde
Overview
Description
5-(2-Nitrophenyl)-2-furaldehyde is an organic compound that belongs to the class of nitroaromatic compounds It consists of a furan ring substituted with a nitrophenyl group and an aldehyde group
Mechanism of Action
Target of Action
The primary target of 5-(2-Nitrophenyl)-2-furaldehyde is Methionine aminopeptidase . This enzyme plays a crucial role in the maturation of proteins by removing the methionine residue from the N-terminus of newly synthesized proteins .
Mode of Action
It is known that the compound interacts with this enzyme, potentially inhibiting its function .
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein synthesis and maturation. By inhibiting Methionine aminopeptidase, the compound may disrupt the normal process of protein maturation, affecting the functionality of these proteins .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on protein maturation. By inhibiting Methionine aminopeptidase, the compound could potentially affect the structure and function of proteins within the cell .
Action Environment
Like many chemical compounds, its stability and activity could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
5-(2-Nitrophenyl)-2-furaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as methionine aminopeptidase, which is involved in protein processing and maturation . The interaction between this compound and methionine aminopeptidase can lead to enzyme inhibition, affecting the overall protein function and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic flux . These changes can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For example, the binding of this compound to methionine aminopeptidase results in the inhibition of the enzyme’s activity, thereby affecting protein processing . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . This distribution pattern can influence the compound’s biological activity and its interactions with target biomolecules.
Subcellular Localization
This compound exhibits distinct subcellular localization, which can affect its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization can modulate the compound’s interactions with enzymes and other biomolecules, influencing its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)-2-furaldehyde typically involves the reaction of 2-nitrobenzaldehyde with furfural under acidic or basic conditions. One common method is the condensation reaction between 2-nitrobenzaldehyde and furfural in the presence of a catalyst such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-(2-Nitrophenyl)-2-furoic acid.
Reduction: 5-(2-Aminophenyl)-2-furaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Nitrophenyl)-2-furaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Nitrophenyl)-2-furaldehyde
- 5-(4-Nitrophenyl)-2-furaldehyde
- 5-(2-Nitrophenyl)-2-furoic acid
Uniqueness
5-(2-Nitrophenyl)-2-furaldehyde is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 5-(3-Nitrophenyl)-2-furaldehyde and 5-(4-Nitrophenyl)-2-furaldehyde, the 2-nitro position allows for different steric and electronic effects, leading to distinct chemical behavior and applications.
Properties
IUPAC Name |
5-(2-nitrophenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYRUURYXPVDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350089 | |
Record name | 5-(2-Nitrophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20000-96-8 | |
Record name | 5-(2-Nitrophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-Nitrophenyl)furfural | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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